Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Result of Action
The result of the compound’s action is the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects.
Biochemical Analysis
Biochemical Properties
Pyrimidine and its derivatives, which Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a part of, have been studied for their neuroprotective and anti-inflammatory activity .
Cellular Effects
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Molecular Mechanism
Related compounds have shown favorable interaction with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Ammonia, primary and secondary amines, thiols, and hydroxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ethyl 2-amino-4-(aminomethyl)pyrimidine-5-carboxylate, while oxidation can produce this compound oxide .
Scientific Research Applications
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate include:
- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOIDLZQUFBDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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